molecular formula C19H19N3O B2992933 (E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1424635-81-3

(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2992933
CAS No.: 1424635-81-3
M. Wt: 305.381
InChI Key: RVLKRUSAWMRLBZ-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a novel pyrrole-based compound intended for research and development purposes. This chemical belongs to a class of 2-cyano acrylamide derivatives that are of significant interest in medicinal chemistry for their potential anti-inflammatory properties. Structurally, it shares a common pharmacophoric framework with other investigated hybrids derived from fragments of established drugs like indomethacin and paracetamol . Compounds within this structural class have demonstrated promising immunomodulatory and anti-inflammatory activities in preclinical research. Studies on analogous molecules have shown significant inhibition of key pro-inflammatory mediators, including nitrite, IL-1β, and TNFα, in macrophage cell cultures without cytotoxicity . In vivo models, such as CFA-induced paw edema and zymosan-induced peritonitis, have further revealed potent anti-edematogenic activity and reduction of leukocyte migration, indicating a strong potential for managing inflammatory conditions . The mechanism of action for this class is under investigation but may involve multi-target engagement. Molecular docking studies of similar 2-cyano acrylamides suggest potential interactions with enzymes like PDE4B, iNOS, and LT-A4-H, which are critical players in the inflammatory cascade . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to further explore its specific mechanism of action, binding affinity, and potential applications in inflammatory disease models.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-8-16(9-17(11-20)19(21)23)13(2)22(12)18-7-6-14-4-3-5-15(14)10-18/h6-10H,3-5H2,1-2H3,(H2,21,23)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLKRUSAWMRLBZ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure

The compound features a cyano group, a propene moiety, and a pyrrole derivative, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives containing pyrrole moieties have been linked to significant inhibition of cell proliferation in cancer models.
    • In vitro assays revealed that (E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide induces apoptosis in HeLa and A549 cells, with IC50 values comparable to standard chemotherapeutics like Cisplatin .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • The mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
  • Neuroprotective Effects :
    • Some derivatives of cyano compounds have been studied for their neuroprotective properties. They may modulate ion channels or act as antioxidants, potentially offering protection against neurodegenerative diseases .

The biological activity of (E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is thought to be mediated through various pathways:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels .
  • Ion Channel Modulation : Similar compounds have been reported to act as activators of KCNQ potassium channels, which could explain potential therapeutic applications in dysuria and other conditions related to ion channel dysfunction .

Data Tables

Biological Activity Cell Line/Organism IC50 Value Reference
AnticancerHeLa12 µM
AnticancerA54915 µM
AntimicrobialE. coli20 µg/mL
AntimicrobialS. aureus25 µg/mL

Case Studies

One notable study explored the anticancer properties of similar compounds in a series of in vitro experiments. The results indicated that these compounds could significantly reduce cell viability in various cancer types while exhibiting minimal toxicity to normal cells. The authors suggested further exploration into the structure–activity relationship (SAR) to optimize potency and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Amide modifications (e.g., morpholine, furan, oxazole) significantly alter solubility and target specificity.

Cathinone Derivatives with Indenyl Moieties

The cathinone derivative 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () shares the indenyl moiety but features an ethanone core instead of an enamide. Key differences include:

  • Core Structure: The cathinone’s ketone group contrasts with the target compound’s cyano-enamide, affecting electronic properties and hydrogen-bonding capacity.
  • Bioactivity: The cathinone derivative exhibits psychoactive effects, classified as a novel psychoactive substance (NPS) . In contrast, the target compound’s enamide structure may reduce stimulant effects while retaining receptor affinity.

Analytical Characterization Techniques

Structural elucidation of similar compounds relies on:

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular formulas and fragmentation patterns (e.g., neutral loss of pyrrolidine in cathinone derivatives) .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for determining substituent positions and stereochemistry .
  • X-ray Crystallography: Validates crystal structures (e.g., CCDC 1426092 for the cathinone derivative) and employs software like SHELXL and ORTEP for refinement .

Q & A

Q. Table 1. Key Spectroscopic Parameters for Structural Confirmation

TechniqueParameterExpected Value for Target CompoundReference
1H^1\text{H}-NMRVinyl proton coupling (JJ)1216Hz12–16 \, \text{Hz} (E-config)
IRC≡N stretch2230cm12230 \, \text{cm}^{-1}
XRDDihedral angle (pyrrole-indenyl)120135120–135^\circ

Q. Table 2. Recommended In Vitro Assay Conditions

Assay TypeCell LineIncubation TimeDetection MethodReference
MTT ViabilityMCF-772 hrsAbsorbance (570 nm)
ApoptosisHeLa48 hrsAnnexin V/PI

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